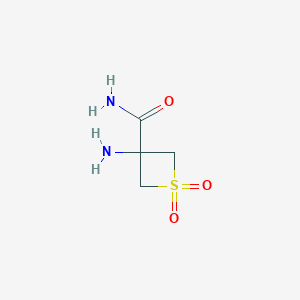

3-Amino-1,1-dioxo-thietane-3-carboxamide

Description

Contextual Significance of Thietane (B1214591) Heterocycles in Drug Design

While historically receiving less attention than corresponding oxygen-containing heterocycles like oxetanes, the thietane ring is an emerging motif in medicinal chemistry. benthamdirect.comnih.gov A growing body of research indicates that this four-membered sulfur heterocycle offers new opportunities in the design of chemical analogs for therapeutic applications. benthamdirect.comnih.gov

Four-membered rings, including thietanes, are characterized by significant ring strain, which influences their chemical reactivity and conformation. britannica.com Thietanes are aliphatic sulfur-containing heterocycles (thiaheterocycles) that serve as structural motifs in some biologically active compounds and are valuable intermediates in organic synthesis. researchgate.netnih.gov The presence of the sulfur atom in the ring imparts specific physicochemical properties that can be exploited in drug design. Thietane derivatives have been investigated for a range of biological activities, including anti-inflammatory and sedative properties. researchgate.net The synthesis of these rings can be achieved through various methods, such as photochemical [2+2] cycloadditions and nucleophilic cyclizations. nih.gov

The oxidation of the sulfur atom in the thietane ring to a sulfone (1,1-dioxide) significantly alters the moiety's properties. Thietane 1,1-dioxide is a versatile and stable sulfur-containing heterocyclic compound. chemimpex.com This structural modification creates a polar, rigid scaffold that can influence a molecule's solubility, metabolic stability, and binding interactions. nih.gov The thietane dioxide group is considered an "expanded sulfone" and has been incorporated into biologically active compounds in both medicinal and agricultural chemistry. nih.gov For instance, a PI3K-Alpha inhibitor containing a thietane dioxide was recently reported as a potential therapeutic for cancer. nih.gov The term bioisostere refers to molecules or groups that have the same type of biological activity, and the 1,1-dioxo-thietane moiety can be considered a potential bioisostere for other chemical groups to modulate physicochemical properties. nih.govprinceton.edu

The amino group is a fundamental functional group in a vast range of functional molecules, including natural products and pharmaceuticals. researchgate.net Its basicity allows for the formation of salts, which can improve solubility and handling of drug candidates. sci-hub.box Furthermore, amino groups are crucial for molecular interactions, acting as hydrogen bond donors and participating in ionic interactions with biological targets like enzymes and receptors. nih.govnih.gov

The carboxamide group is one of the most common functional groups found in pharmaceutical molecules. researchgate.net Its prevalence is due to its ability to form strong, directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This feature is critical for binding to protein targets. The amide bond is also relatively stable and provides conformational rigidity to a molecule, which can be advantageous for optimizing binding affinity. researchgate.netnih.gov

Table 1: Properties of Key Structural Motifs

| Moiety | Key Features in Medicinal Chemistry |

| Thietane Ring | Strained 4-membered sulfur heterocycle; provides unique 3D geometry; serves as a synthetic intermediate. britannica.comresearchgate.netnih.gov |

| 1,1-Dioxo-thietane | Polar and metabolically stable sulfone group; acts as a rigid scaffold or bioisostere. chemimpex.comnih.gov |

| Amino Group | Basic; acts as a hydrogen bond donor; key for salt formation and receptor interactions. sci-hub.boxnih.gov |

| Carboxamide Group | Planar and rigid; excellent hydrogen bond donor/acceptor; high metabolic stability. researchgate.netnih.gov |

Research Landscape and Potential of 3-Amino-1,1-dioxo-thietane-3-carboxamide

The specific compound this compound is cataloged by chemical suppliers, indicating its availability for research purposes. bldpharm.com While extensive studies detailing the specific biological activities of this exact molecule are not widely published, its structure represents a confluence of strategically important functional groups. The development of efficient synthetic methods for 3-amino thietane and its derivatives is a subject of significant interest due to their potential pharmacological properties, including antimicrobial, antiviral, and anticancer effects. researchgate.netindexcopernicus.com

The potential of this compound in academic and drug discovery research can be inferred from its structural components:

Constrained Amino Acid Mimic: The substitution of both an amino group and a carboxamide group on the same carbon of the rigid thietane dioxide ring creates a constrained α-amino acid-like scaffold. Such constrained mimics are valuable tools in medicinal chemistry for probing peptide-protein interactions and for developing peptidomimetics with improved stability and bioavailability.

Scaffold for Combinatorial Chemistry: The presence of reactive amino and carboxamide groups provides handles for further chemical modification. This allows the molecule to be used as a starting point for the synthesis of a library of diverse compounds for screening against various biological targets.

Fragment for Drug Design: As a small, polar, and three-dimensionally complex molecule, it can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1-dioxothietane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-3(7)4(6)1-10(8,9)2-4/h1-2,6H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIFUMYPEQMKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1,1 Dioxo Thietane 3 Carboxamide and Its Chemical Precursors

Strategies for the Synthesis of the 1,1-Dioxo-thietane Core

The construction of the 1,1-dioxo-thietane scaffold is a critical first stage. Various synthetic strategies have been developed to access this four-membered sulfur-containing heterocycle, primarily involving oxidation of a pre-formed thietane (B1214591) ring, cyclization reactions to build the ring, or ring expansion of smaller sulfur heterocycles.

Oxidation Reactions for 1,1-Dioxo-thietane Formation

A common and straightforward method for the synthesis of 1,1-dioxo-thietanes is the oxidation of the corresponding thietane precursors. This transformation is typically achieved using strong oxidizing agents that can effectively convert the sulfide (B99878) to a sulfone.

Detailed research has shown that meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for this oxidation. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH2Cl2), at controlled temperatures. For instance, the oxidation of 3-substituted thietan-3-ols to their corresponding 1,1-dioxides has been successfully demonstrated. acs.org The use of a slight excess of m-CPBA ensures the complete conversion of the sulfide to the sulfone. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

| Reactant | Oxidizing Agent | Solvent | Product |

| Thietane | m-CPBA | CH2Cl2 | Thietane-1,1-dioxide |

| 3-Aryl-thietan-3-ol | m-CPBA | CH2Cl2 | 3-Aryl-3-hydroxythietane-1,1-dioxide |

This interactive table summarizes common oxidation reactions for the formation of the 1,1-dioxo-thietane core.

Cyclization Reactions for Thietane Ring Construction

The formation of the thietane ring through cyclization is a versatile approach that can be accomplished via several distinct pathways. These methods involve the formation of the carbon-sulfur bonds to close the four-membered ring.

Nucleophilic thioetherification is a classical and widely employed strategy for the construction of the thietane ring. This method relies on the reaction of a nucleophilic sulfur species with a substrate containing two electrophilic carbons in a 1,3-relationship.

Intermolecular Nucleophilic Thioetherification: This approach typically involves the reaction of a 1,3-dihalopropane or a related derivative with a sulfide source, such as sodium sulfide (Na2S). The sulfide dianion acts as a dinucleophile, displacing the two leaving groups to form the thietane ring. While effective for the synthesis of simple thietanes, this method can be limited by the formation of polymeric byproducts.

Intramolecular Nucleophilic Thioetherification: A more controlled and often higher-yielding approach is the intramolecular cyclization of a substrate containing both a thiol or thiolate nucleophile and a suitable leaving group in a 1,3-disposition. Common precursors include 3-halopropanethiols or their derivatives. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile that readily undergoes intramolecular substitution to form the thietane ring.

| Precursor | Reagent | Reaction Type | Product |

| 1,3-Dihalopropane | Sodium Sulfide | Intermolecular | Thietane |

| 3-Halopropanethiol | Base | Intramolecular | Thietane |

This interactive table outlines key nucleophilic thioetherification reactions for thietane synthesis.

Photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, offers a powerful method for the synthesis of thietanes. This reaction involves the photochemical excitation of a thiocarbonyl compound, which then undergoes a [2+2] cycloaddition with an alkene to form the thietane ring. This method is particularly useful for accessing structurally diverse and substituted thietanes that may be difficult to prepare via other routes. The reaction is initiated by the absorption of light by the thiocarbonyl compound, leading to an excited state that can react with the alkene. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the electronic and steric properties of the reactants.

Ring Expansion Approaches from Smaller Sulfur Heterocycles

An alternative strategy for the synthesis of thietanes involves the ring expansion of smaller, three-membered sulfur heterocycles, namely thiiranes (episulfides). These reactions typically proceed through the formation of a transient species that undergoes rearrangement to the more stable four-membered thietane ring. For example, the reaction of thiiranes with certain reagents can induce a ring-opening and subsequent intramolecular cyclization to yield the thietane product. This approach can be advantageous for the synthesis of specific substituted thietanes, depending on the availability of the corresponding thiirane (B1199164) precursors.

Introduction and Derivatization of the Amino and Carboxamide Groups

With the 1,1-dioxo-thietane core in hand, the next critical phase is the introduction of the amino and carboxamide functionalities at the C3 position. A plausible and efficient strategy to achieve this involves a multi-step sequence starting from a 3-keto precursor, namely thietan-3-one (B1315229) 1,1-dioxide.

A potential synthetic route commences with the oxidation of thietan-3-ol (B1346918) to thietan-3-one 1,1-dioxide. This ketone then serves as a key intermediate for the introduction of both the amino and a precursor to the carboxamide group in a single step, for example, through the Strecker synthesis. The Strecker synthesis involves the reaction of a ketone with an ammonia (B1221849) source (such as ammonium (B1175870) chloride) and a cyanide source (such as potassium cyanide). This one-pot reaction yields an α-amino nitrile, in this case, 3-amino-3-cyanothietane-1,1-dioxide. masterorganicchemistry.comkhanacademy.org

The final step in this proposed synthesis is the selective hydrolysis of the nitrile group of the α-amino nitrile to the corresponding primary amide. This transformation can be challenging as harsh hydrolysis conditions can lead to the formation of the carboxylic acid. However, controlled hydrolysis of α-amino nitriles to α-amino amides has been reported using reagents such as hydrogen peroxide in the presence of ammonia. google.com This method offers a potentially mild route to the desired 3-Amino-1,1-dioxo-thietane-3-carboxamide.

An alternative approach for the formation of the α-amino acid precursor is the Bucherer-Bergs reaction, which utilizes ammonium carbonate and a cyanide source to convert a ketone into a hydantoin (B18101). libretexts.org The resulting hydantoin can then be hydrolyzed to the corresponding α-amino acid, which would subsequently require amidation to form the target carboxamide.

The conversion of a carboxylic acid group at the 3-position of the thietane-1,1-dioxide ring to a carboxamide can be achieved using standard peptide coupling reagents.

| Starting Material | Reagents | Intermediate | Final Product |

| Thietan-3-one 1,1-dioxide | NH4Cl, KCN | 3-Amino-3-cyanothietane-1,1-dioxide | This compound |

| Thietan-3-one 1,1-dioxide | (NH4)2CO3, KCN | 3-Spiro-5'-hydantoin-thietane-1,1-dioxide | 3-Amino-1,1-dioxo-thietane-3-carboxylic acid |

This interactive table illustrates potential synthetic pathways for the introduction of the amino and carboxamide groups.

Amination Strategies at the Thietane Ring

The introduction of an amino group at the C3 position of the thietane ring is a critical step in the synthesis of the target compound. Key strategies to achieve this functionalization include reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination serves as a powerful and direct method for the conversion of a carbonyl group into an amine. researchgate.netlibretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of a 3-oxothietane-1,1-dioxide precursor with an amine source in the presence of a reducing agent. nih.gov This two-part process begins with the nucleophilic addition of an amine to the ketone, forming an intermediate imine, which is subsequently reduced to the desired amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.com The reaction is often performed as a one-pot procedure, which is advantageous for its operational simplicity and efficiency. wikipedia.org The general transformation can be represented as follows:

| Starting Material | Reagents | Product | Reference |

| 3-Oxothietane-1,1-dioxide | 1. Amine (e.g., NH3) 2. Reducing Agent (e.g., NaBH3CN) | 3-Amino-thietane-1,1-dioxide | nih.gov |

It is important to note that the direct alkylation of amines with alkyl halides can be challenging to control and may lead to multiple alkylations. masterorganicchemistry.com Reductive amination provides a more controlled alternative for the synthesis of substituted amines. masterorganicchemistry.com

Nucleophilic Substitution with Amine Reagents

Another prevalent strategy for introducing the amino group onto the thietane ring is through nucleophilic substitution. savemyexams.comlibretexts.orgyoutube.comchemguide.co.uk This method typically involves the reaction of a thietane derivative bearing a suitable leaving group at the C3 position with an amine nucleophile. researchgate.net Halogens (e.g., bromine, chlorine) and sulfonate esters (e.g., mesylate, tosylate) are commonly employed as leaving groups. nih.gov

The reaction proceeds via the displacement of the leaving group by the amine. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic C3 carbon of the thietane ring. savemyexams.comlibretexts.org The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, the nucleophilicity of the amine, the solvent, and the reaction temperature. To favor the formation of the primary amine and avoid over-alkylation, a large excess of the amine nucleophile is often used. savemyexams.com

A general representation of this synthetic approach is shown below:

| Thietane Precursor | Amine Reagent | Product | Reference |

| 3-Halo-thietane-1,1-dioxide | Ammonia (excess) | 3-Amino-thietane-1,1-dioxide | savemyexams.com |

| 3-Mesyloxy-thietane-1,1-dioxide | Primary Amine | 3-(Alkylamino)-thietane-1,1-dioxide | nih.gov |

Carboxamide Formation and Functionalization

Once the 3-amino-thietane-1,1-dioxide core is established, the subsequent critical step is the formation of the carboxamide group at the C3 position.

Coupling Reactions for Amide Bond Formation

The formation of the amide bond to yield this compound is typically achieved through the use of peptide coupling reagents. uni-kiel.depeptide.comglobalresearchonline.netuniurb.itbachem.com These reagents activate the carboxylic acid group of a precursor, facilitating its reaction with an amine. In the synthesis of the target compound, this would involve the coupling of a 3-amino-1,1-dioxo-thietane-3-carboxylic acid with an ammonia source or an appropriate amine.

A wide array of coupling reagents is available to the synthetic chemist. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency. globalresearchonline.netbachem.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.com

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final carboxamide product.

| Coupling Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | DCC, EDC | Widely used, often with additives to reduce racemization. | globalresearchonline.netbachem.com |

| Phosphonium Reagents | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. | peptide.com |

| Uronium Reagents | HBTU, HATU | Fast reaction times and high yields. | peptide.com |

Multicomponent Reaction Strategies for Amidoalkylation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org The Ugi and Passerini reactions are prominent examples of MCRs that can be employed for amidoalkylation. nih.govmdpi.com

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govmdpi.com In principle, a 3-oxothietane-1,1-dioxide could serve as the ketone component in an Ugi reaction. By carefully selecting the other three components, a diverse range of 3-amido-thietane derivatives could be synthesized in a highly convergent manner.

The Passerini three-component reaction is another valuable tool that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.orgnih.gov Similar to the Ugi reaction, a 3-oxothietane-1,1-dioxide could be utilized as the ketone component, providing access to α-acyloxy amides bearing the thietane-1,1-dioxide scaffold.

While specific examples of Ugi and Passerini reactions directly on the thietane-1,1-dioxide ring are not extensively reported, the versatility of these MCRs suggests their potential for the synthesis of functionalized this compound analogs.

Novel and Efficient Synthetic Routes to this compound Analogs

The development of novel and efficient synthetic routes to analogs of this compound is an active area of research, driven by the need for structurally diverse compounds for various applications. These routes often focus on the construction of the core thietane ring or the introduction of diverse substituents.

One approach involves the synthesis of spiro-thietane derivatives. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been synthesized in an efficient and environmentally friendly manner. researchgate.netnih.govmdpi.com Such strategies could be adapted to create spirocyclic analogs of the target compound.

Furthermore, diastereoselective synthesis methods are being explored to control the stereochemistry of substituted thietanes. researchgate.netscielo.brthieme-connect.de This is particularly important for the development of chiral analogs, which may exhibit distinct biological activities.

The functionalization of pre-existing thietane rings is another key strategy. For example, 3,3-disubstituted thietane dioxides have been prepared through the formation of carbocation intermediates, allowing for the introduction of a variety of substituents at the C3 position. nih.gov This methodology provides a divergent approach to a range of analogs.

One-Pot and Cascade Reactions

While a specific one-pot or cascade reaction for the direct synthesis of this compound from acyclic precursors is not extensively documented in readily available literature, the principles of such reactions are applied in the synthesis of related heterocyclic systems. One-pot syntheses of other 3-amino thietane derivatives have been reported, for instance, from allyl thiol and cyanamide. researchgate.net These methods, however, would require significant adaptation and subsequent oxidation steps to yield the target compound.

Asymmetric Synthesis and Chiral Resolution

The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Literature on the specific asymmetric synthesis or chiral resolution of this compound is sparse. However, general strategies for the asymmetric synthesis of amino acids and their derivatives can be conceptually applied. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

For related 3-amino thietane derivatives, stereoselective synthesis has been approached through methods like the organocatalyzed ring-opening of aziridines. researchgate.net Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is another viable strategy. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Catalytic Methodologies (e.g., Transition Metal Catalysis)

The synthesis of the thietane core and its derivatives can be facilitated by various catalytic methods. For the synthesis of the broader class of 3-amino thietanes, transition metal catalysis has been employed, for example, in the hydrogenation of 3-nitrothiophene. researchgate.net While not a direct route to the target compound, this illustrates the potential for catalytic approaches in the synthesis of the core structure. The subsequent functionalization and oxidation steps would then be required to arrive at this compound.

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the thietane ring. Due to the rigidity of the four-membered ring and the presence of the sulfone group, these protons are likely to be diastereotopic and appear as distinct multiplets. Signals corresponding to the amine and amide protons would also be present, with their chemical shifts potentially influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework. Distinct signals would be expected for the quaternary carbon at the 3-position, the two methylene carbons of the thietane ring, and the carbonyl carbon of the carboxamide group.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis to support the proposed structure. The electron ionization (EI) mass spectrum of the related thietane 1-oxide shows characteristic fragmentation patterns that can be used as a reference. nist.gov For this compound, the molecular ion peak would be expected, along with fragments corresponding to the loss of the carboxamide group, the amino group, and cleavage of the thietane ring.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the amide, and the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. By using an appropriate stationary and mobile phase, the presence of any impurities or starting materials can be detected and quantified.

Interactive Data Table: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for CH₂ groups of the thietane ring, NH₂ protons of the amine, and NH₂ protons of the amide. |

| ¹³C NMR | Resonances for the quaternary C3, two thietane CH₂ carbons, and the amide C=O carbon. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₄H₈N₂O₃S. |

| IR Spec. | Absorption bands for N-H, C=O (amide), and S=O (sulfone) functional groups. |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Amino 1,1 Dioxo Thietane 3 Carboxamide Analogs

Systematic Modification of the Thietane (B1214591) Core

The thietane dioxide ring is more than a simple scaffold; its substitution pattern and conformation are critical determinants of biological activity. nih.gov As a compact and polar motif, it influences properties like solubility and metabolic stability. chemrxiv.orgresearchgate.net

Substituent Effects on the Thietane Ring System

The introduction of substituents onto the carbon atoms of the thietane ring can significantly modulate a compound's interaction with its target protein. Modifications at the C2 and C4 positions can alter the molecule's steric profile and electronics, thereby influencing binding affinity and selectivity.

Research on various 3,3-disubstituted thietane dioxides demonstrates that the core is stable and amenable to a wide range of modifications. nih.gov Studies show that both electron-donating and electron-withdrawing groups can be tolerated on substituents attached to the C3 position. For instance, in the synthesis of various analogs, phenyl groups with methoxy (electron-donating) and chloro (electron-withdrawing) substituents were successfully incorporated, indicating the ring's resilience to electronic variations. nih.gov However, extremely electron-withdrawing groups, such as para-CF3, have been shown to be unsuccessful in certain synthetic routes, suggesting limitations based on the reaction mechanics. nih.gov The ability to attach diverse functionalities, including aromatic, aliphatic, and heterocyclic moieties, provides a powerful tool for medicinal chemists to probe the chemical space around the thietane core and optimize interactions within a receptor's binding pocket. chemrxiv.orgacs.org

Conformational Analysis of the Four-Membered Ring

The four-membered thietane dioxide ring is not planar and exists in a puckered conformation. The degree of this puckering can be influenced by the nature of the substituents at the C3 position, which in turn affects the spatial orientation of the pharmacophoric groups. acs.org X-ray diffraction analysis of several 3,3-disubstituted thietane dioxides has provided precise data on these conformational changes. acs.orgchemrxiv.org

For example, a 3-hydroxy-3-aryl thietane dioxide derivative exhibits a significant pucker of 29.4°, which is thought to be stabilized by an intramolecular hydrogen bond. acs.org In contrast, diaryl-substituted thietane dioxides are less puckered, with angles around 14.0° to 16.9°. acs.org The introduction of a bulky sulfanyl group can lead to an almost planar ring, with a puckering angle of just 1°. acs.orgchemrxiv.org This conformational flexibility is critical, as it dictates the three-dimensional shape of the molecule and its ability to fit into a specific protein binding site.

| Substituent at C3 | Puckering Angle (°) | Reference |

|---|---|---|

| -OH and -Aryl | 29.4 | acs.org |

| -Aryl and -Aryl | 14.0 - 16.9 | acs.org |

| -Aryl and -S-Tolyl | 1.0 | acs.orgchemrxiv.org |

Investigation of the Amino Group's Influence on Biological Activity

The amino group at the C3 position is a key functional group, often serving as a critical hydrogen bond donor or acceptor, or as a point for further chemical elaboration to modulate activity and physicochemical properties. researchgate.net

Varied Substitution at the Amino Functionality

Modification of the primary amino group to secondary or tertiary amines, or its conversion to other nitrogen-containing functional groups, is a common strategy in medicinal chemistry to fine-tune biological activity. SAR studies on related heterocyclic scaffolds show that the size and nature of the substituent on the amino group can dramatically impact potency. mdpi.comdovepress.com For instance, small alkyl groups on an amino functionality may enhance activity, whereas bulky aromatic or cycloalkyl groups can lead to a loss of inhibition, likely due to steric hindrance within the target's binding site. mdpi.com

Furthermore, the electronic properties of the substituents can play a significant role. Introducing electron-withdrawing groups can alter the pKa of the amine, affecting its ionization state at physiological pH and its ability to form ionic interactions. Conversely, electron-donating groups can increase basicity. These modifications allow for the optimization of interactions with specific amino acid residues, such as aspartate or glutamate, in a protein target.

Stereochemical Impact of the Amino Group

The C3 carbon of 3-amino-1,1-dioxo-thietane-3-carboxamide is a chiral center. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, metabolic profiles, and toxicities. nih.govbiomedgrid.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. taylorandfrancis.comwashington.edu

One enantiomer may fit perfectly into a binding site and elicit the desired therapeutic effect (the eutomer), while the other may be inactive or even cause undesirable side effects (the distomer). researchgate.net For example, the S-isomer of the drug methyldopa is an effective antihypertensive agent, while the R-isomer has no therapeutic action. ankara.edu.tr Similarly, stereochemistry can affect drug uptake, with transport systems sometimes showing high stereospecificity. nih.govnih.gov Therefore, the stereospecific synthesis or separation of the enantiomers of this compound analogs is essential to identify the more potent and safer isomer for therapeutic development. patsnap.com

Elucidation of Carboxamide Linker and Terminal Substituent Effects

The carboxamide moiety serves as a crucial linker, connecting the thietane core to a terminal substituent. This group is not merely a spacer; its ability to form hydrogen bonds is often vital for anchoring the molecule within its binding site. Replacing the carboxamide with bioisosteres, such as an ester or a cyano group, frequently results in a significant loss of activity, highlighting the importance of the specific hydrogen bonding pattern provided by the -CONH2 group. nih.gov

| Scaffold | Linker Group | Terminal Group | JNK1 IC50 (μM) | Reference |

|---|---|---|---|---|

| Thiophene | -CONH2 | -CH2-Naphthyl | 26.0 | nih.gov |

| Thiophene | -COOH | -CH2-Naphthyl | > 100 | nih.gov |

| Thiophene | -COOEt | -CH2-Naphthyl | > 100 | nih.gov |

| Thiophene | -CN | -CH2-Naphthyl | > 100 | nih.gov |

N-Substituent Diversity on Carboxamide

A primary strategy in the development of carboxamide-containing drug candidates involves the systematic modification of the N-substituent to probe the target's binding pocket and optimize pharmacological properties. For analogs of this compound, varying the group attached to the carboxamide nitrogen can significantly influence potency, selectivity, and pharmacokinetic profiles.

Research on structurally related heterocyclic carboxamides has demonstrated the profound impact of N-substitution. For instance, in a series of thiophene-3-carboxamide derivatives, the nature of the N-aryl substituent was critical for dual inhibitory activity against c-Jun N-terminal kinase (JNK) and its scaffolding protein JIP1. nih.gov The carboxamide's -NH2 and -CO- groups were found to form crucial hydrogen bonds with the protein backbone. nih.gov Similarly, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, close structural analogs of piroxicam, revealed that the analgesic and anti-inflammatory activity was directly dependent on the mutual arrangement of the benzothiazine and the N-linked pyridine fragments. mdpi.com

In the context of developing inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a series of ortho-amino thiophene carboxamide derivatives showed that different substituents on an N-phenyl ring could modulate cytotoxic activity against cancer cell lines. nih.gov The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring allows for the fine-tuning of electronic and steric properties, leading to optimized target engagement.

Table 1: Illustrative SAR Data for N-Substituted Thiophene Carboxamide Derivatives as VEGFR-2 Inhibitors This table presents data from a related series to demonstrate the principle of N-substituent modification.

| Compound | N-Substituent Group | Target Cell Line | IC50 (µM) |

| Compound 5 | 4-chloro-N-(4-methoxyphenyl) | HepG-2 | 0.59 nih.gov |

| Compound 21 | N-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl) | HepG-2 | 1.29 nih.gov |

| Sorafenib (Reference) | - | HepG-2 | >10 nih.gov |

Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool for overcoming liabilities in drug candidates, such as poor metabolic stability, low solubility, or off-target toxicity.

Thietane Ring Analogs: The thietane ring itself can be considered a bioisostere. Four-membered rings like oxetanes have been successfully used to replace gem-dimethyl groups or carbonyl moieties. nih.gov This substitution can enhance properties such as aqueous solubility and metabolic stability while increasing the fraction of sp³-hybridized carbons (Fsp³), a desirable trait in modern drug discovery. nih.gov For example, 3,3-disubstituted oxetanes have been investigated as bioisosteres for benzophenones, potentially offering improved chemical properties. nih.gov

Carboxamide Group Replacements: The carboxamide functional group is critical for the activity of many compounds due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov In studies of thiophene-3-carboxamide JNK inhibitors, replacing the 3-carboxamide group with a carboxylic acid, an ester, or a cyano group resulted in a significant loss of inhibitory activity, underscoring its importance for biological function. nih.gov However, in cases where the carboxamide presents a metabolic liability, bioisosteric replacements are considered.

Replacements for the Parent Carboxylic Acid: The precursor to the title compound, 3-amino-1,1-dioxo-thietane-3-carboxylic acid, belongs to the carboxylic acid class, which can have unfavorable pharmacological properties. nih.gov Several bioisosteres for carboxylic acids have been developed to address these issues. nih.govdrughunter.com

Acyl Sulfonamides: These groups can mimic the acidity of carboxylic acids while offering increased lipophilicity and metabolic stability. drughunter.com Their two sulfone oxygens can participate in multiple hydrogen bond interactions, sometimes leading to significant increases in potency. drughunter.com

Tetrazoles: 5-substituted 1H-tetrazoles are widely recognized non-classical bioisosteres of carboxylic acids, with comparable acidity (pKa ≈ 4.5–4.9). drughunter.com They offer greater lipophilicity but may not always improve membrane permeability due to high desolvation energies. drughunter.com

3-Oxetanols: Recently, 3-oxetanols have emerged as useful carboxylic acid bioisosteres. They maintain a similar hydrogen-bonding capacity but are less acidic and more lipophilic, which can lead to increased membrane permeability. nih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids and Their General Impact on Properties

| Bioisostere | Typical Change in Acidity (vs. COOH) | Typical Change in Lipophilicity | Key Advantages |

| Acyl Sulfonamide | Closer mimic of pKa than simple sulfonamides drughunter.com | Increased drughunter.com | Enhanced metabolic stability, improved permeability drughunter.com |

| 5-Substituted Tetrazole | Similar pKa drughunter.com | Increased drughunter.com | Greater metabolic stability, established in approved drugs drughunter.com |

| 3-Oxetanol | Decreased (less acidic) nih.gov | Increased nih.gov | Non-anionic at physiological pH, increased membrane permeability nih.gov |

Molecular Design Principles for this compound Derivatives

Based on SAR studies of the core scaffold and related structures, several key principles can guide the design of novel derivatives with improved therapeutic potential.

Primacy of the Carboxamide Moiety: The carboxamide group is often a critical pharmacophoric element, essential for establishing hydrogen bonding interactions with the target protein. nih.gov Its replacement should be undertaken with caution, as it can lead to a drastic loss of activity. nih.gov Molecular modeling can help predict whether a proposed bioisostere can maintain these key interactions.

Strategic N-Substitution: The N-substituent on the carboxamide is a primary point for modification to enhance potency and modulate physicochemical properties. Introducing aromatic or heteroaromatic rings can facilitate additional binding interactions, such as π-stacking or hydrophobic contacts, while aliphatic groups can probe different regions of a binding site.

Leveraging the Thietane-1,1-Dioxide Scaffold: The rigid, polar thietane-1,1-dioxide core is more than a simple linker. It serves to orient the key functional groups (amine and carboxamide) in a defined spatial arrangement. Its polarity and hydrogen bond accepting capability can contribute to improved solubility and binding affinity compared to more lipophilic carbocyclic scaffolds. nih.gov

Application of Bioisosterism to Overcome Liabilities: While the core structure is often well-tolerated, specific liabilities may arise during lead optimization. Bioisosteric replacement of the parent carboxylic acid with groups like tetrazoles or acyl sulfonamides can be an effective strategy to improve pharmacokinetics, particularly oral bioavailability and metabolic stability, by altering acidity and lipophilicity. nih.govdrughunter.com

Mechanistic Investigations of Biological Action in Vitro for 3 Amino 1,1 Dioxo Thietane 3 Carboxamide Derivatives

In Vitro Biological Target Identification and Validation

The in vitro evaluation of 3-amino-1,1-dioxo-thietane-3-carboxamide and its derivatives has been a subject of scientific inquiry to elucidate their potential as modulators of various biological targets. Research has focused on understanding their interactions with enzymes and receptors at a molecular level to identify and validate their mechanisms of action.

The interaction of this compound derivatives with various enzymes has been investigated to determine their inhibitory or modulatory effects. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is recognized as a significant target in cancer immunotherapy due to its role in mediating immune escape in tumors. scinews.uz In an effort to optimize the lead IDO1 inhibitor Epacadostat, a series of analogues were designed and synthesized, incorporating different polar capping groups, including a thietane (B1214591) moiety. scinews.uz

Nineteen new compounds were developed and assessed for their IDO1 inhibitory activities. The research indicated that the nature of the polar capping group significantly influenced the compound's ability to inhibit IDO1. scinews.uz Specifically, derivatives containing a thietane group were among those synthesized and evaluated in both enzymatic and cellular assays to quantify their inhibitory potency. scinews.uz The findings from these studies provide insight into the structure-activity relationship of hydroxyamidine derivatives as IDO1 inhibitors. scinews.uz

| Compound | Modifications | IDO1 Enzymatic IC50 (nM) | IDO1 Cellular EC50 (nM) |

|---|---|---|---|

| Epacadostat (Control) | Reference Compound | 76 | 14 |

| Compound with thietane moiety | Sidechain modification with thietane group | Data not specified in abstract | Data not specified in abstract |

| Sulfonamide 3a | Sidechain modification with sulfonamide group | 71 | 11 |

Table 1: In vitro IDO1 inhibitory activity of Epacadostat and its analogues. While the study synthesized and evaluated thietane derivatives, the specific IC50 and EC50 values for these particular compounds were not detailed in the provided source's abstract, unlike the sulfonamide derivatives which showed potent inhibition. scinews.uz

Ornithine aminotransferase (OAT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that has been identified as a therapeutic target, particularly in hepatocellular carcinoma. nih.govnih.gov The inactivation of OAT by various inhibitors often involves specific chemical mechanisms. Common mechanisms for aminotransferase inactivators include Michael addition, enamine addition, and fluoride (B91410) ion elimination followed by conjugate addition. nih.govnih.gov For instance, certain cyclopentane-based amino acid derivatives have been shown to inactivate OAT through an enamine mechanism. mdpi.comosti.gov This process typically involves the formation of a Schiff base with the PLP cofactor, followed by a series of chemical transformations that lead to either covalent or noncovalent inactivation of the enzyme. mdpi.comosti.gov

Currently, there is no publicly available scientific literature that specifically investigates the interaction between this compound derivatives and ornithine aminotransferase. Therefore, the inactivation mechanism, if any, of OAT by this specific class of compounds remains unelucidated.

Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase can have significant physiological effects. A well-known inhibitor of catalase is 3-amino-1,2,4-triazole (3-AT), which binds covalently and specifically to the active center of the enzyme, leading to its inactivation. nih.gov

There are no available research findings or scientific reports detailing any investigation into the inhibitory effects of this compound or its derivatives on catalase enzyme activity.

Structure-based and mechanism-based enzyme inactivation are sophisticated strategies in drug design that aim to create highly specific and potent enzyme inhibitors. Mechanism-based inactivators are compounds that are chemically inert but are transformed by the target enzyme's catalytic mechanism into a reactive species that, in turn, inactivates the enzyme, often through covalent modification. nih.gov

The study of thiirane-based gelatinase inhibitors offers some insight into the slow-binding inhibition mechanism of a related four-membered sulfur-containing heterocycle. nih.gov For these thiirane (B1199164) derivatives, the proposed mechanism involves the deprotonation of a proton at the carbon alpha to a sulfone group, which is facilitated by the enzyme's active site. nih.gov This leads to a time-dependent, potent inhibition. nih.gov

However, there is a lack of specific research on this compound derivatives as structure-based or mechanism-based enzyme inactivators for any specific enzyme target.

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. ucl.ac.be They are targets for a variety of ligands, including carboxamide-type synthetic cannabinoids. nih.gov The binding affinity and activation profile of compounds at these receptors are determined through in vitro assays, such as competitive binding assays and [35S]GTPγS binding assays, which measure a ligand's ability to displace a known radioligand and to activate the G-protein signaling cascade, respectively. ucl.ac.be Studies on various carboxamide-containing compounds have revealed that structural features, such as the presence of specific enantiomers, can significantly influence their potency and efficacy as CB1 and CB2 receptor agonists. nih.gov

To date, a review of the scientific literature reveals no studies that have specifically profiled the binding and activation of this compound or its derivatives at cannabinoid receptors or any other G protein-coupled receptors.

Enzyme Inhibition and Modulation Studies

In Vitro Cellular and Biochemical Activity Profiling

The exploration of the cellular and biochemical activities of this compound derivatives is a critical area of interest in medicinal chemistry. Such studies are foundational for understanding the mechanisms of action and potential therapeutic applications of novel chemical entities. Despite the recognized potential of related heterocyclic compounds like thietanes and carboxamides in exhibiting a range of biological effects, specific data for derivatives of this compound remains largely undocumented in publicly accessible research. researchgate.netindexcopernicus.com

The antimicrobial properties of new chemical agents are of paramount importance in the face of growing antibiotic resistance. The intended investigation into this compound derivatives would typically involve assessing their efficacy against a broad spectrum of microbial pathogens.

Similarly, an extensive review of the literature was conducted to find evidence of antifungal activity of this compound derivatives against various fungal pathogens. No studies presenting data on their in vitro antifungal efficacy were found. Research on other novel carboxamide derivatives has shown some promise as potential succinate (B1194679) dehydrogenase inhibitors with antifungal properties, but specific data for the thietane-based carboxamides of interest is not available. nih.govnih.gov

The potential antimycobacterial activity of this compound derivatives was also a key area of investigation. Despite the urgent need for new antitubercular agents, no published studies were identified that specifically evaluate the in vitro activity of these compounds against Mycobacterium tuberculosis or other mycobacterial species. While related heterocyclic structures are being explored for this purpose, there is no direct data on the specified compounds. rsc.orgmdpi.comnih.gov

The evaluation of antiviral properties is another critical component of profiling novel chemical compounds. A comprehensive search for in vitro studies on the antiviral activity of this compound derivatives against various viruses was conducted. This search did not retrieve any specific research detailing the 50% inhibitory concentration (IC₅₀) values or other metrics of antiviral efficacy for this particular family of compounds. The antiviral potential of related structures, such as other carboxamide-containing molecules or different thietane derivatives, has been noted in the literature, but this information does not directly apply to the subject of this article. nih.govmdpi.com

The investigation of antiproliferative and cytotoxic effects against various cancer cell lines is a cornerstone of modern oncological drug discovery. A targeted search for in vitro studies assessing the impact of this compound derivatives on cancer cell proliferation and viability was performed. This search did not yield any specific studies or corresponding data, such as IC₅₀ values, for this class of compounds. The broader classes of thiophene (B33073) carboxamides and other thietane-containing molecules have been investigated for their anticancer properties, with some derivatives showing promising results. mdpi.comnih.govnih.govmdpi.comnih.gov However, these findings are not specific to the this compound core structure.

Other Biological Activities (e.g., Anti-inflammatory, Antiplatelet) (in vitro)

The structural motifs present in this compound, such as the sulfone (dioxo-thietane) and carboxamide groups, are found in various compounds with other documented biological activities, notably anti-inflammatory and antiplatelet effects.

Anti-inflammatory Activity Derivatives of pyridothiazine-1,1-dioxide, which also contain a sulfone group, have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net In in vitro assays, certain hybrid compounds incorporating this core structure demonstrated strong and preferential inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. mdpi.com The anti-inflammatory potential of various heterocyclic compounds is often evaluated through their ability to inhibit protein denaturation, a process involved in inflammation. For example, certain thiazoline-2-thione derivatives showed notable inhibitory effects on bovine serum albumin (BSA) denaturation, with IC₅₀ values outperforming the standard non-steroidal anti-inflammatory drug (NSAID) aspirin (B1665792) in some cases. mdpi.com

Antiplatelet Activity The inhibition of platelet aggregation is a key therapeutic strategy for preventing thrombosis. In vitro studies on various classes of compounds have identified antiplatelet activity. For instance, certain 5-oxoproline amides and peptides have been shown to inhibit adenosine-5-diphosphoric acid (ADP)-induced platelet aggregation in platelet-rich rat plasma. nih.gov Other research on coumarin (B35378) derivatives demonstrated an inhibitory effect on platelet aggregation induced by arachidonic acid (AA) and ADP, with a proposed mechanism involving the inhibition of COX-1 activity. nih.gov The evaluation of novel β-aryl-β-mercapto ketones also identified potent anti-platelet activity, which was correlated with their selective COX-2 inhibitory effects. researchgate.net These examples suggest that the core structure of this compound could be a scaffold for compounds with potential antiplatelet effects.

Molecular Mechanism of Action Elucidation

Investigation of Covalent and Non-Covalent Interactions with Biological Macromolecules

The biological activity of any small molecule is fundamentally governed by its interactions with macromolecular targets, such as proteins and enzymes. These interactions can be broadly categorized as covalent and non-covalent. manchester.ac.uk Non-covalent interactions, though weaker and more transient, are crucial for the precise positioning and binding of a ligand within a protein's active site. nih.govarturorobertazzi.it They include hydrogen bonds, hydrophobic interactions, electrostatic forces (ionic bonds), and van der Waals forces. manchester.ac.ukresearchgate.net Covalent bonds, in contrast, are stronger and result in a more permanent, often irreversible, linkage between a molecule and its target. manchester.ac.uk

While specific interaction studies for this compound are not available, molecular modeling and dynamics simulations of related heterocyclic compounds provide insight into how such molecules might bind to their targets. For example, docking studies of thiophene carboxamide derivatives designed as anticancer agents revealed their binding pattern within the colchicine-binding site of tubulin. nih.govmdpi.comresearchgate.net These studies highlighted the critical role of the thiophene ring in forming hydrophobic interactions and hydrogen bonds, which stabilize the ligand-protein complex. nih.govmdpi.com Such computational methods are essential for predicting the binding modes and affinities of novel compounds and for guiding the rational design of more potent and selective derivatives.

Proposed Intracellular Pathways and Biochemical Cascades

The ultimate physiological effect of a bioactive compound is determined by its ability to modulate specific intracellular signaling pathways and biochemical cascades. Based on the activities observed in structurally related compounds, several potential pathways could be influenced by this compound derivatives.

Given the pro-apoptotic and cell-cycle-modulating effects of similar amino-carboxamide heterocycles, pathways involving key cell cycle regulators (like the pRb pathway) and apoptosis signaling (caspase activation) are plausible targets. nih.govmdpi.com

In the context of inflammation and immune response, critical signaling pathways include those mediated by mitogen-activated protein kinases (MAPK), Janus kinases (JAK)/signal transducers and activators of transcription (STAT), and nuclear factor κB (NF-κB). nih.gov These pathways are often activated by inflammatory cytokines and other stimuli, leading to the expression of pro-inflammatory genes. nih.gov Notably, in silico studies of a benzo[b]thiophene derivative with anticancer activity suggested it could act as an agonist for inhibitors of JAK2, pointing to the JAK/STAT pathway as a potential target for this class of sulfur-containing heterocycles. nih.gov Furthermore, signaling through G-protein coupled receptors can activate downstream effectors like protein kinase A (PKA) and RhoA GTPase, which are involved in a multitude of cellular processes. nih.gov Elucidating which of these, or other, pathways are modulated by this compound derivatives will require direct experimental investigation.

Computational and Theoretical Chemistry of 3 Amino 1,1 Dioxo Thietane 3 Carboxamide

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in calculating the intrinsic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics from first principles.

The electronic structure of a molecule governs its chemical behavior. QM calculations can determine key descriptors of reactivity by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small energy gap suggests the molecule is more reactive. For related heterocyclic compounds, DFT calculations are routinely used to determine this gap and predict reactivity trends. dergipark.org.tr Electronegative substituents, for instance, have been shown to reduce the HOMO-LUMO energy gap in other novel compounds. dergipark.org.tr

Global Reactivity Descriptors : From the HOMO and LUMO energies, various parameters can be calculated to quantify reactivity, such as electronegativity, chemical hardness and softness, and the electrophilicity index. nih.gov These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

This table shows typical reactivity parameters that would be calculated for 3-Amino-1,1-dioxo-thietane-3-carboxamide using the energies of its frontier molecular orbitals (HOMO and LUMO). The values are hypothetical, based on findings for analogous compounds. dergipark.org.trnih.gov

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy | - | Energy of the outermost electron; relates to electron-donating ability. |

| LUMO Energy | - | Energy of the first unoccupied orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates high polarizability. |

Understanding the distribution of electrons within the molecule is key to identifying sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. semanticscholar.orgresearchgate.net This allows for the prediction of how the molecule will interact with biological targets or other reagents. semanticscholar.org

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. semanticscholar.orgresearchgate.net By analyzing the interactions between filled donor orbitals and empty acceptor orbitals, NBO provides a detailed picture of the bonding and stability within the molecule.

QM calculations can predict the spectroscopic signatures of a molecule, which is invaluable for confirming its structure and interpreting experimental data. dergipark.org.tr

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.net These calculated values are then often correlated with experimental spectra to confirm structural assignments.

IR Spectroscopy : Theoretical calculations can predict the vibrational frequencies of a molecule. dergipark.org.tr These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. Comparing the theoretical and experimental spectra helps in assigning specific vibrational modes to the functional groups within the molecule.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. semanticscholar.orgresearchgate.net This analysis helps to understand the electronic properties and chromophores within the molecule.

Table 2: Comparison of Experimental vs. Theoretical Spectroscopic Data

This conceptual table illustrates how computational methods are used to validate experimental spectroscopic results for novel compounds. The high correlation between predicted and observed data provides strong evidence for the proposed chemical structure. dergipark.org.tr

| Spectroscopic Technique | Parameter | Typical Experimental Value | Typical Theoretical Value | Correlation/Use |

|---|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | δexp | δcalc | High linear correlation (R² ≈ 0.99) confirms carbon backbone structure. dergipark.org.tr |

| FT-IR | Vibrational Frequency (cm-1) | νexp | νcalc | Aids in the assignment of functional group vibrations (e.g., C=O, N-H, S=O). |

| UV-Vis | Absorption Maximum (λmax, nm) | λexp | λcalc | Identifies electronic transitions and confirms the chromophoric system. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend theoretical analysis to study how a molecule interacts with complex biological systems, such as proteins. These methods are central to computational drug discovery.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. ekb.egnih.gov

Objective : The primary goal is to identify potential biological targets for the molecule and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

Process : The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding energy. nih.gov

Outcome : The results are ranked by binding energy (or a docking score), with lower energies typically indicating a more favorable interaction. researchgate.net This analysis can prioritize compounds for experimental testing and guide the design of more potent analogs.

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein system over time. nih.gov

Conformational Sampling : MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of different conformations of the ligand and the protein, providing a more realistic view of the binding process and the flexibility of the binding site.

Interaction Analysis : By simulating the system for nanoseconds or longer, MD can assess the stability of the interactions predicted by docking. unipa.itrsc.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. nih.gov An analysis of the simulation trajectory can reveal the persistence of specific hydrogen bonds and other crucial interactions throughout the simulation period.

Table 3: Typical Workflow for a Molecular Dynamics Simulation Study

This table outlines the standard steps involved in performing an MD simulation to analyze the stability and dynamics of a ligand-protein complex, such as one involving this compound. nih.govrsc.org

| Step | Description | Key Output/Analysis |

|---|---|---|

| 1. System Preparation | The ligand-protein complex (from docking) is placed in a simulation box with solvent (e.g., water) and ions to neutralize the system. | A fully solvated and neutralized system ready for simulation. |

| 2. Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | A low-energy starting structure. |

| 3. Equilibration | The system is gradually heated and pressurized to the desired simulation temperature and pressure, allowing the solvent to relax around the complex. | A stable system at the target temperature and pressure. |

| 4. Production Run | The simulation is run for an extended period (e.g., 100 ns) to collect data on the system's dynamics. | A trajectory file containing the coordinates of all atoms over time. |

| 5. Trajectory Analysis | The trajectory is analyzed to calculate various properties. | RMSD plots (for stability), RMSF plots (for flexibility), hydrogen bond analysis, interaction energy calculations. |

QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches for Reaction Mechanism Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying chemical reactions in complex environments, such as in solution or within an enzyme active site. nih.gov This approach treats a small, electronically active region of the system (e.g., the reacting molecule and key catalytic residues) with computationally intensive quantum mechanics, while the larger, surrounding environment (e.g., bulk solvent or the protein scaffold) is described by more efficient molecular mechanics force fields. cecam.orgmdpi.com

For this compound, QM/MM simulations are ideally suited to investigate several aspects of its reactivity:

Ring Stability and Opening Mechanisms: The four-membered thietane (B1214591) dioxide ring is strained and susceptible to nucleophilic ring-opening reactions. A QM/MM study could model the reaction pathway of a nucleophile attacking one of the ring carbons, with the QM region encompassing the thietane derivative and the nucleophile. This would allow for the calculation of activation energies and the identification of transition states, providing insight into the compound's stability and potential metabolic fate.

Enzymatic Interactions: If this compound were to act as an enzyme inhibitor, QM/MM simulations could elucidate the mechanism of interaction. mdpi.com For instance, if it forms a covalent bond with a residue in an enzyme's active site, the bond-forming and bond-breaking processes could be modeled with high accuracy. The MM part would describe the protein and solvent, ensuring that the conformational dynamics and electrostatic contributions of the entire enzyme are accounted for. nih.gov

Acidity and Basicity: The pKa values of the amino group and the amide proton are critical for understanding the compound's ionization state at physiological pH. QM/MM calculations can predict these values by modeling the proton transfer process to a solvent molecule within a solvated environment, providing more accurate results than gas-phase calculations.

The application of QM/MM would involve defining a reaction coordinate, such as the change in distance between reacting atoms, and performing simulations along this coordinate to map out the free energy profile of the reaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are then used to predict the activity of novel, unsynthesized molecules, thereby guiding drug discovery efforts. biolscigroup.us

Predictive Modeling for Biological Activity

While specific QSAR models for this compound derivatives are not widely published, a hypothetical QSAR study would begin with a dataset of structurally similar analogues and their measured biological activities (e.g., IC50 values against a specific enzyme or receptor).

The process would involve:

Data Set Assembly: A series of derivatives would be created by modifying the core structure of this compound (e.g., by substituting the amino or carboxamide groups).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the most relevant descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model creation. researchgate.net

A successful QSAR model could predict, for example, that increasing the hydrogen bond donor capacity at a certain position while maintaining a specific range of molecular weight enhances the biological activity of this class of compounds.

Descriptor Generation and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. researchgate.net For this compound, thousands of descriptors can be generated, categorized as follows:

1D Descriptors: Basic properties like molecular weight, atom counts.

2D Descriptors: Derived from the 2D graph structure, including topological indices (e.g., Balaban index), connectivity indices, and counts of specific functional groups.

3D Descriptors: Based on the 3D conformation, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and molar refractivity.

Quantum Chemical Descriptors: Derived from quantum calculations, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. biolscigroup.us

Given the vast number of potential descriptors, feature selection is a critical step to identify the subset that is most relevant to the biological activity, thereby avoiding model overfitting. nih.gov Common feature selection techniques include genetic algorithms, stepwise regression, and recursive feature elimination. nih.gov For a series of thietane dioxide derivatives, descriptors related to polarity (TPSA), hydrogen bonding capacity, and molecular shape would likely be important features.

| Descriptor Class | Examples of Descriptors Relevant to the Target Compound |

|---|---|

| Physicochemical | Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA) |

| Topological | Balaban Index, Wiener Index, Kier & Hall Connectivity Indices |

| 3D / Geometrical | Molecular Volume, Solvent Accessible Surface Area (SASA), Radius of Gyration |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges |

| Constitutional | Number of H-bond donors, Number of H-bond acceptors, Number of rotatable bonds |

In Silico ADME/Tox Prediction and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is essential in modern drug discovery to identify and eliminate candidate compounds with poor pharmacokinetic profiles or potential toxicity early in the process. japsonline.com For this compound, various computational tools can predict its drug-like properties.

Drug-likeness Assessment: This is often evaluated using rules of thumb like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 H-bond donors, and fewer than 10 H-bond acceptors. Based on its structure, this compound is expected to comply with these rules.

ADME Predictions:

Absorption: Human intestinal absorption (HIA) can be predicted. The high polarity imparted by the sulfone, amino, and carboxamide groups may influence its absorption profile.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Polar molecules often exhibit low BBB penetration.

Metabolism: The compound can be assessed for its likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: Properties related to excretion, such as aqueous solubility, are critical.

Toxicity Prediction: In silico models can screen for potential liabilities, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net For instance, some studies on other 3-substituted thietane-1,1-dioxides have predicted low toxicity risks. researchgate.net

| Property | Predicted Value / Assessment | Significance |

|---|---|---|

| Molecular Weight | ~178.21 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | Predicted to be low (hydrophilic) | Influences solubility and absorption |

| H-Bond Donors | 2 (from NH2 and NH) | Complies with Lipinski's Rule (<5) |

| H-Bond Acceptors | 4 (from O=S=O and C=O) | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Predicted to be high | Favorable for formulation and absorption |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | May limit use for CNS targets |

| Toxicity Risks (e.g., Mutagenicity) | Generally predicted to be low for similar scaffolds researchgate.net | Indicates a potentially safe profile |

Applications in Chemical Biology and Drug Discovery Research

Development of Chemical Probes and Tool Compounds

While specific, published examples of 3-Amino-1,1-dioxo-thietane-3-carboxamide being used as a chemical probe are not extensively documented, its structural characteristics make it an excellent candidate for such applications. Chemical probes are essential tools for interrogating biological systems. The thietane (B1214591) scaffold provides a well-defined three-dimensional orientation of its substituents. This conformational rigidity is a highly desirable trait for designing probes, as it can lead to higher binding affinity and selectivity for a target protein.

The compound possesses two key functional handles: a primary amine and a carboxamide. These groups can be readily modified to incorporate reporter tags such as fluorophores, biotin, or photo-cross-linking moieties without significantly altering the core scaffold. This allows for the synthesis of a variety of tool compounds to study protein-ligand interactions, identify new biological targets, and validate mechanisms of action.

Identification of Novel Therapeutic Scaffolds for Drug Discovery

The class of 3-amino thietane derivatives has been identified as a vital source of new therapeutic scaffolds, with research indicating a range of promising pharmacological activities. researchgate.netindexcopernicus.com

Key Research Findings:

Broad Biological Potential: Derivatives of the 3-amino thietane core have shown potential antimicrobial, antiviral, and anticancer effects in various studies. researchgate.netindexcopernicus.com

Neurological Applications: A closely related analogue, 3-aminothietane-3-carboxylic acid, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system implicated in a variety of neurological disorders. nih.gov This finding highlights the potential of the 3-amino-thietane scaffold in neuroscience drug discovery.

Physicochemical Advantages: The 1,1-dioxo moiety (a sulfone) is a significant feature. In medicinal chemistry, the replacement of a sulfide (B99878) with a sulfone is a common strategy to improve key drug-like properties. Thietane dioxides are noted for their potential to increase polarity and introduce favorable three-dimensionality, which can enhance solubility and cell permeability while avoiding overly lipophilic structures. researchgate.net Sulfones are also generally more metabolically stable than their sulfide counterparts.

The combination of a rigid core, demonstrated biological activity in related analogues, and the favorable properties imparted by the sulfone group makes this compound a compelling scaffold for the development of new drugs.

| Scaffold Feature | Advantage in Drug Discovery | Relevant Research Area |

| Constrained α-Amino Acid Motif | Provides conformational rigidity, potentially increasing target affinity and selectivity. | Peptide mimetics, enzyme inhibitors. |

| Thietane-1,1-dioxide Core | Increases polarity, metabolic stability, and three-dimensionality. researchgate.net | General drug design, bioisosteric replacement. |

| NMDA Receptor Modulation | The core 3-amino thietane structure has shown activity at this key CNS target. nih.gov | Neurology, psychiatry. |

| General Biological Activity | The broader class of compounds exhibits anticancer and antimicrobial potential. researchgate.netindexcopernicus.com | Oncology, infectious diseases. |

Utility as Synthetic Intermediates for Complex Molecule Synthesis